4-Bromothieno[2,3-c]pyridine-2-carbonitrile
Description
Significance of Nitrogen- and Sulfur-Containing Heterocycles in Advanced Organic Chemistry
Nitrogen- and sulfur-containing heterocycles are a major focus in organic chemistry due to their widespread presence in natural products, pharmaceuticals, agrochemicals, and materials science. ijarst.innih.govresearchgate.net These compounds are integral to vital biological processes; for instance, the fundamental units of DNA and RNA are based on aromatic heterocycles. nih.gov The presence of both nitrogen and sulfur atoms within a single molecular framework imparts distinct electronic properties and reactivity compared to their carbocyclic counterparts. openmedicinalchemistryjournal.comnih.gov This unique structural and electronic nature has led to their use in designing novel therapeutic agents with a broad spectrum of activity and in the development of advanced materials like molecular conductors and magnets. openmedicinalchemistryjournal.comnih.gov The pharmacological potential of these scaffolds continues to drive the development of new synthetic methodologies to access structurally diverse derivatives. openmedicinalchemistryjournal.comresearchgate.net
Overview of Thienopyridine Isomers and Their Distinct Chemical Characteristics
Thienopyridines are a class of bicyclic heterocyclic compounds formed by the fusion of a thiophene (B33073) ring and a pyridine (B92270) ring. The mode of fusion, or annulation, between these two rings can occur in six different ways, resulting in six distinct isomers:
thieno[2,3-b]pyridine (B153569)
thieno[3,2-b]pyridine (B153574)
thieno[2,3-c]pyridine (B153571)
thieno[3,2-c]pyridine (B143518)
thieno[3,4-b]pyridine
thieno[3,4-c]pyridine (B8695171) researchgate.netresearchgate.net
These isomers, while composed of the same core rings, exhibit different chemical and physical properties due to the varied arrangement of the sulfur and nitrogen heteroatoms. researchgate.net This structural diversity significantly influences their biological activity. researchgate.net For instance, derivatives of the thieno[2,3-b]pyridine isomer are well-studied and known for a wide range of biological effects, including anti-inflammatory and antimicrobial activities. researchgate.net Other thienopyridine derivatives, such as clopidogrel (B1663587) and ticlopidine, are clinically important antiplatelet agents that act as ADP receptor antagonists. jddtonline.infonih.govnih.gov The distinct properties of each isomeric scaffold make the thienopyridine family a versatile platform for drug discovery and development. researchgate.net
| Thienopyridine Isomer | Annelation (Fusion) Pattern |
|---|---|
| thieno[2,3-b]pyridine | Thiophene fused at 'b' face of pyridine |
| thieno[3,2-b]pyridine | Thiophene fused at 'b' face of pyridine |
| thieno[2,3-c]pyridine | Thiophene fused at 'c' face of pyridine |
| thieno[3,2-c]pyridine | Thiophene fused at 'c' face of pyridine |
| thieno[3,4-b]pyridine | Thiophene fused at 'b' face of pyridine |
| thieno[3,4-c]pyridine | Thiophene fused at 'c' face of pyridine |
Specific Focus on the Thieno[2,3-c]pyridine Annulation Pattern within Heterocyclic Systems
Among the six isomers, the thieno[2,3-c]pyridine scaffold has garnered significant attention in medicinal chemistry and materials science. d-nb.info This particular arrangement is found in the core structure of various kinase inhibitors, highlighting its importance in the development of targeted cancer therapies. d-nb.info Beyond its biological relevance, the thieno[2,3-c]pyridine system has shown potential in material chemistry applications, attributed to its unique electrochemical and photophysical properties. d-nb.info Consequently, considerable research has been dedicated to developing efficient and versatile synthetic routes to access this valuable heterocyclic framework. d-nb.infonih.govresearchgate.net
Contextualizing 4-Bromothieno[2,3-c]pyridine-2-carbonitrile within Contemporary Thienopyridine Research
This compound is a substituted derivative of the thieno[2,3-c]pyridine core. This compound serves as a key chemical intermediate in the synthesis of more complex molecules. The strategic placement of the bromine atom and the carbonitrile group makes it a versatile building block for drug discovery and organic synthesis.
The bromine atom at the 4-position can be readily modified through various cross-coupling reactions, such as Suzuki or Stille couplings, allowing for the introduction of diverse molecular fragments. researchgate.net The carbonitrile group at the 2-position can also undergo a variety of chemical transformations, including hydrolysis to a carboxylic acid, reduction to an amine, or reaction with nucleophiles. This dual functionality enables chemists to construct a wide array of novel thienopyridine derivatives for biological screening and materials research. Its role as a precursor highlights the ongoing importance of developing functionalized heterocyclic intermediates to facilitate the exploration of new chemical space.
| Property | Value |
|---|---|
| Chemical Formula | C8H3BrN2S nj-finechem.com |
| Molecular Weight | 241.09 g/mol nj-finechem.com |
| Appearance | Off-white to light yellow solid nj-finechem.com |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, chloroform) nj-finechem.com |
Structure
3D Structure
Properties
IUPAC Name |
4-bromothieno[2,3-c]pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrN2S/c9-7-3-11-4-8-6(7)1-5(2-10)12-8/h1,3-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUVXXRGNFXXPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=CN=CC(=C21)Br)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20702312 | |
| Record name | 4-Bromothieno[2,3-c]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
870235-00-0 | |
| Record name | 4-Bromothieno[2,3-c]pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20702312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Bromothieno 2,3 C Pyridine 2 Carbonitrile
Precursor Synthesis Strategies to the Thieno[2,3-c]pyridine (B153571) Core
The construction of the fundamental thieno[2,3-c]pyridine ring system can be achieved through two main strategies: forming the thiophene (B33073) ring onto a pre-existing pyridine (B92270) or constructing the pyridine ring onto a thiophene precursor. researchgate.net
Cyclization Reactions for Fused Thiophene-Pyridine Ring Formation
Cyclization reactions are a cornerstone in the synthesis of the thieno[2,3-c]pyridine scaffold. These methods typically involve the formation of one of the heterocyclic rings from an appropriately substituted precursor of the other ring.
One prominent approach involves the Gewald reaction , a multicomponent reaction that is highly effective for the synthesis of 2-aminothiophenes. In the context of thieno[2,3-c]pyridines, a substituted pyridine derivative can be utilized as the starting material. For instance, a pyridine-2(1H)-thione can react with an α-haloketone or α-haloacetonitrile to yield a key intermediate which, upon treatment with a base such as sodium ethoxide, undergoes intramolecular cyclization to form the fused thieno[2,3-d]pyridine ring system. scirp.org While this example illustrates the formation of a different isomer, similar principles can be applied to access the thieno[2,3-c]pyridine core by starting with an appropriately substituted 3-cyanopyridine (B1664610) derivative.
Another powerful cyclization method is the Fiesselmann thiophene synthesis . This reaction typically involves the condensation of thioglycolic acid derivatives with β-ketoesters or acetylenic esters. By employing a cyclic β-ketoester derived from a piperidine (B6355638) precursor, this methodology can be adapted to construct the thiophene ring fused to the pyridine system.
A more recent metal-free approach involves a denitrogenative transformation of a fused 1,2,3-triazole compound. This method starts with 2-acetylthiophene (B1664040), which undergoes a one-pot triazolization reaction, followed by a Pomeranz-Fritsch type cyclisation to form a thieno[2,3-c] researchgate.netresearchgate.netresearchgate.nettriazolo[1,5-a]pyridine intermediate. Subsequent acid-mediated denitrogenation leads to the formation of substituted thieno[2,3-c]pyridine derivatives. kuleuven.be
| Cyclization Method | Key Precursors | Typical Reagents | Ring Formed |
| Gewald Reaction | Pyridine-2(1H)-thione, α-haloketone/nitrile | Base (e.g., NaOEt) | Thiophene |
| Fiesselmann Synthesis | Cyclic β-ketoester (from piperidine), Thioglycolic acid derivative | Base | Thiophene |
| Denitrogenative Transformation | 2-Acetylthiophene | NaN3, Acid | Pyridine |
Annulation Approaches to the Thieno[2,3-c]pyridine Scaffold
Annulation strategies involve the construction of the pyridine ring onto a pre-existing thiophene molecule. These methods often provide a high degree of control over the substitution pattern of the final product.
One such approach starts from a 3-aminothiophene-2-carboxylate. This versatile precursor can undergo a series of reactions to build the fused pyridine ring. For example, reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization, can lead to the formation of the thieno[2,3-c]pyridin-4(5H)-one core. Subsequent functional group manipulations can then be used to arrive at the desired substitution pattern.
Another strategy involves the reaction of a 2-lithiated thiophene with a suitable nitrogen-containing electrophile, followed by an intramolecular cyclization to form the pyridine ring. This approach allows for the introduction of various substituents on the thiophene ring prior to the annulation step.
Introduction of the Bromo Substituent at Position 4
The introduction of a bromine atom at the 4-position of the thieno[2,3-c]pyridine ring system is a critical step in the synthesis of the target molecule. This can be achieved either by direct bromination of the pre-formed heterocycle or by carrying the bromine atom through the synthetic sequence from a brominated precursor.
Regioselective Bromination Techniques on the Thienopyridine System
Direct bromination of the thieno[2,3-c]pyridine core requires careful control of reaction conditions to achieve the desired regioselectivity. While specific examples for the thieno[2,3-c]pyridine isomer are not abundant in the literature, studies on the related thieno[2,3-b]pyridine (B153569) system provide valuable insights. A mild and regioselective bromination of thieno[2,3-b]pyridine at the 4-position has been achieved with high yield. researchgate.netnih.gov This reaction proceeds through a triflate intermediate which acts as a directing group, driving the selectivity towards the desired position. researchgate.net Such a strategy could potentially be adapted for the 4-bromination of the thieno[2,3-c]pyridine scaffold.
Common brominating agents such as N-bromosuccinimide (NBS) can also be employed. The regioselectivity of this reaction is often influenced by the electronic properties of the heterocyclic system and the presence of other substituents.
| Bromination Technique | Reagent | Key Feature |
| Directed Bromination | Triflic Anhydride, Tetrabutylammonium Bromide | High regioselectivity for the 4-position |
| Electrophilic Bromination | N-Bromosuccinimide (NBS) | Reactivity dependent on substrate electronics |
Precursor-Based Bromination Methodologies (e.g., Sandmeyer-type reactions for related pyridine-nitriles)
An alternative to direct bromination is to introduce the bromine atom at an earlier stage of the synthesis, using a precursor that already contains the bromo substituent. A powerful method for introducing a bromine atom onto an aromatic or heteroaromatic ring is the Sandmeyer reaction . This reaction involves the diazotization of a primary aromatic amine, followed by treatment with a copper(I) bromide solution.
In the context of synthesizing 4-Bromothieno[2,3-c]pyridine-2-carbonitrile, this would involve the synthesis of a 4-aminothieno[2,3-c]pyridine-2-carbonitrile precursor. This amino compound could then be converted to the corresponding diazonium salt, which upon reaction with CuBr, would yield the desired 4-bromo derivative. This approach offers the advantage of high regioselectivity, as the position of the bromine atom is determined by the position of the initial amino group.
Introduction of the Carbonitrile Substituent at Position 2
The final key structural feature of the target molecule is the carbonitrile group at the 2-position of the thiophene ring. This functional group can be introduced either during the construction of the thiophene ring or by functionalization of a pre-formed thieno[2,3-c]pyridine system.
A common strategy for incorporating the 2-carbonitrile group is to utilize a starting material that already contains a nitrile or a group that can be readily converted to a nitrile. For example, in a Gewald-type synthesis, using a malononitrile (B47326) derivative as one of the components can directly lead to a 2-aminothiophene-3-carbonitrile, which can then be further elaborated to the target thieno[2,3-c]pyridine.
Alternatively, the carbonitrile group can be introduced at a later stage of the synthesis via a substitution reaction. If a 2-halothieno[2,3-c]pyridine derivative is available, a nucleophilic substitution with a cyanide salt, such as potassium cyanide or zinc cyanide, can be employed. These reactions are often catalyzed by transition metals, with palladium-catalyzed cyanation being a particularly effective method for the conversion of aryl and heteroaryl halides to their corresponding nitriles. researchgate.netnih.govorganic-chemistry.orgorganic-chemistry.orgrsc.org The choice of catalyst, ligand, and reaction conditions is crucial for achieving high yields and avoiding side reactions.
| Cyanation Method | Precursor | Reagents |
| Gewald Reaction | Malononitrile derivative | Ketone/aldehyde, Sulfur, Base |
| Nucleophilic Substitution | 2-Halo-thieno[2,3-c]pyridine | KCN or Zn(CN)2, Palladium catalyst |
Strategies for Nitrile Functional Group Incorporation
Direct incorporation of the nitrile group onto a pre-formed 4-bromothieno[2,3-c]pyridine (B2629909) ring system can be challenging. However, building the thiophene ring with the nitrile group already in place is a common and effective strategy. One of the most prominent methods for this approach is the Gewald reaction . wikipedia.orgresearchgate.net This multicomponent reaction typically involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base to yield a polysubstituted 2-aminothiophene. wikipedia.orgresearchgate.net For the synthesis of a precursor to the target molecule, a suitably substituted pyridine derivative would serve as the starting ketone.
Another approach involves the Thorpe-Ziegler reaction , an intramolecular cyclization of a dinitrile to form a cyclic ketone after hydrolysis, which is conceptually related to the Dieckmann condensation. wikipedia.orgbuchler-gmbh.com This method can be adapted to construct the thiophene ring of the thieno[2,3-c]pyridine system. researchgate.net
Palladium-catalyzed cyanation reactions have also emerged as powerful tools for the direct introduction of a nitrile group onto aryl and heteroaryl halides. nih.govresearchgate.net In a hypothetical pathway, a 2,4-dihalothieno[2,3-c]pyridine intermediate could be selectively cyanated at the 2-position using a palladium catalyst and a cyanide source like zinc cyanide. nih.govnih.gov The success of this approach would depend on the relative reactivity of the two halogen atoms.
Functional Group Interconversions Leading to the Carbonitrile Moiety
Functional group interconversions offer alternative and often more accessible routes to the carbonitrile moiety. These methods start with a thieno[2,3-c]pyridine core bearing a different functional group at the 2-position, which is then converted to the nitrile.
A widely used method is the Sandmeyer reaction , which transforms an amino group into a nitrile. nih.gov In this context, a 2-amino-4-bromothieno[2,3-c]pyridine intermediate would be diazotized with a nitrite (B80452) source in the presence of a strong acid, followed by treatment with a copper(I) cyanide salt to introduce the nitrile group. nih.gov
Another common strategy is the dehydration of a primary amide . The corresponding 4-bromothieno[2,3-c]pyridine-2-carboxamide (B3119567) can be treated with a variety of dehydrating agents, such as phosphorus pentoxide, thionyl chloride, or cyanuric chloride/DMF, to yield the desired carbonitrile. researchgate.net This approach is often high-yielding and applicable to a wide range of heterocyclic carboxamides. researchgate.net
The conversion of a carboxylic acid to the nitrile can also be achieved. The 4-bromothieno[2,3-c]pyridine-2-carboxylic acid can first be converted to the primary amide, which is then dehydrated as described above.
Integrated Synthetic Pathways to this compound
Multi-step Linear Synthesis Protocols
A plausible multi-step linear synthesis could commence with a substituted pyridine derivative. For instance, starting with a 2-amino-4-bromopyridine, a series of reactions could be employed to build the thiophene ring. This might involve reactions to introduce a suitable side chain at the 3-position, which can then be cyclized to form the thiophene ring. Subsequent functional group manipulations at the 2-position would then lead to the final product.
An alternative linear sequence could start from a commercially available thiophene derivative. The pyridine ring would then be constructed in a stepwise fashion. For example, a 2-aminothiophene-3-carbonitrile, synthesized via the Gewald reaction, could undergo ring closure with a suitable three-carbon synthon to form the pyridine portion of the molecule.
Convergent Synthetic Approaches
For example, a suitably substituted 3,4-dihalopyridine could be coupled with a thiophene derivative already bearing the carbonitrile group at the 2-position. This coupling could be achieved through a transition metal-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.
Application of Microwave-Assisted Synthetic Methods in Related Heterocycle Chemistry
Microwave-assisted synthesis has become a valuable tool in modern organic chemistry, often leading to significantly reduced reaction times, improved yields, and cleaner reaction profiles. While specific microwave-assisted methods for the synthesis of this compound are not extensively documented, the application of this technology to the synthesis of related heterocyclic systems is well-established.
For instance, the Gewald reaction to form the initial 2-aminothiophene precursor can be significantly accelerated under microwave irradiation. scielo.br Similarly, palladium-catalyzed cross-coupling reactions, which could be employed in convergent synthetic approaches, are often amenable to microwave heating. The use of microwave energy can also be beneficial in the dehydration of amides to nitriles, providing a rapid and efficient conversion.
Advanced Purification and Isolation Techniques for Synthetic Intermediates and Target Compounds
The purification of intermediates and the final this compound product is crucial for obtaining material of high purity. A combination of chromatographic and non-chromatographic techniques is typically employed.
Column chromatography is a standard method for the purification of organic compounds. reddit.com For the brominated nitrogen heterocycles in this synthetic pathway, silica (B1680970) gel is a common stationary phase, with a gradient of non-polar to polar solvents (e.g., hexanes and ethyl acetate) used as the mobile phase.
Recrystallization is another powerful purification technique for solid compounds. The choice of solvent is critical and is determined by the solubility profile of the compound. A suitable solvent will dissolve the compound at an elevated temperature and allow for the formation of pure crystals upon cooling, leaving impurities in the mother liquor.
High-Performance Liquid Chromatography (HPLC) , particularly reversed-phase HPLC, can be used for the final purification of the target compound to achieve very high purity. researchgate.net This technique is also valuable for assessing the purity of the synthesized material.
For volatile intermediates, distillation under reduced pressure may be a suitable purification method.
Below is a table summarizing potential purification techniques for the target compound and its precursors.
| Compound Type | Potential Purification Technique(s) |
| 2-Aminothiophene Precursors | Column Chromatography, Recrystallization |
| Thieno[2,3-c]pyridine Intermediates | Column Chromatography, Recrystallization, HPLC |
| This compound | Recrystallization, Column Chromatography, HPLC |
Chemical Reactivity and Derivatization Strategies
Reactivity of the Bromo Substituent at Position 4
The bromine atom at position 4 of the thieno[2,3-c]pyridine (B153571) core is strategically positioned for functionalization. Its reactivity is the cornerstone for creating diverse libraries of compounds, which is particularly valuable in medicinal chemistry and materials science. nih.govfrontiersin.org The most prominent derivatization strategies involve transition metal-catalyzed cross-coupling reactions, which offer mild and efficient pathways to novel analogues. Research on related 4-bromothieno[2,3-c]pyridine (B2629909) scaffolds has demonstrated that the bromide at this position readily undergoes reactions such as Suzuki-Miyaura, Stille, and Buchwald-Hartwig amination couplings. researchgate.netresearchgate.net
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming C-C and C-N bonds. For substrates like 4-Bromothieno[2,3-c]pyridine-2-carbonitrile, palladium catalysis is the most common and effective approach. nih.gov The general mechanism for these reactions involves a catalytic cycle that typically includes three key steps: oxidative addition of the aryl bromide to a low-valent palladium(0) complex, transmetalation with an organometallic reagent, and reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst.
The Suzuki-Miyaura coupling is a highly versatile and widely used method for forming C(sp²)-C(sp²) bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst and a base. mdpi.com This reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.
For the thieno[2,3-c]pyridine scaffold, the Suzuki-Miyaura reaction provides an effective means to introduce various aryl and heteroaryl substituents at the 4-position. In studies on the closely related methyl 4-bromothieno[2,3-c]pyridine-2-carboxylate, the bromo group readily participates in Suzuki coupling. researchgate.netresearchgate.net These reactions typically employ a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a combination of a palladium source like Palladium(II) acetate (B1210297) [Pd(OAc)₂] with a phosphine (B1218219) ligand. A base, such as sodium carbonate or potassium phosphate, is essential for the activation of the organoboron reagent to facilitate the transmetalation step.
Table 1: Illustrative Suzuki-Miyaura Coupling Reaction Parameters (Based on reactivity of analogous 4-bromothienopyridines)
| Component | Example Reagent/Condition | Role in Reaction |
|---|---|---|
| Aryl Halide | This compound | Electrophilic partner |
| Boron Reagent | Arylboronic acid or Arylboronic ester | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/Ligand | Catalyzes the C-C bond formation |
| Base | K₂CO₃, K₃PO₄ | Activates the boron reagent |
| Solvent | Dioxane/Water, DMF, Toluene | Provides the reaction medium |
The Stille coupling reaction involves the formation of a carbon-carbon bond between an organotin compound (organostannane) and an organic halide, catalyzed by a palladium complex. wikipedia.orglibretexts.org A key advantage of the Stille reaction is the stability and functional group tolerance of the organostannane reagents. wikipedia.org
The bromo substituent at the 4-position of the thieno[2,3-c]pyridine core is an excellent electrophilic partner for Stille couplings. This reaction has been successfully applied to the analogous 4-bromo-thieno[2,3-c]pyridine-2-carboxylate, demonstrating its feasibility for this heterocyclic system. researchgate.netresearchgate.net The reaction typically proceeds using a palladium(0) catalyst, such as Pd(PPh₃)₄. Additives like copper(I) iodide (CuI) can sometimes be used to enhance the reaction rate. harvard.edu This methodology allows for the introduction of a wide variety of carbon-based fragments, including alkyl, alkenyl, aryl, and alkynyl groups.
Table 2: General Conditions for Stille Coupling
| Component | Example Reagent/Condition | Purpose |
|---|---|---|
| Substrate | This compound | Electrophile |
| Stannane Reagent | R-Sn(Bu)₃ (where R = aryl, vinyl, etc.) | Nucleophile |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | Catalyzes the reaction cycle |
| Solvent | Toluene, DMF, THF | Reaction medium |
| Additives (optional) | CuI, LiCl | Co-catalyst or rate enhancer |
The Sonogashira coupling is a palladium-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction is of great importance for the synthesis of conjugated enynes and arylalkynes. A distinctive feature of the classic Sonogashira reaction is the use of a copper(I) co-catalyst, typically a copper(I) halide like CuI, which facilitates the reaction under mild conditions. wikipedia.org
The 4-bromo position of the thieno[2,3-c]pyridine nucleus is well-suited for Sonogashira coupling, allowing for the direct introduction of alkynyl moieties. Such transformations are valuable for extending conjugation and for creating linear, rigid structural motifs. nih.gov While specific examples for this compound are not prominently documented, the reaction is widely applied to a vast range of aryl bromides, including various heterocyclic systems. nih.gov Typical conditions involve a palladium(0) catalyst, a copper(I) salt, and an amine base (such as triethylamine (B128534) or diisopropylamine), which also serves as the solvent. organic-chemistry.org
Table 3: Typical Sonogashira Coupling Components
| Reagent/Catalyst | Function |
|---|---|
| Palladium Catalyst (e.g., PdCl₂(PPh₃)₂) | Primary catalyst |
| Copper(I) Iodide (CuI) | Co-catalyst, activates the alkyne |
| Terminal Alkyne (H−C≡C−R) | Nucleophilic coupling partner |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. wikipedia.org This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope, allowing for the coupling of a wide variety of primary and secondary amines with aryl halides. wikipedia.orgrsc.org
This methodology is highly applicable to this compound for the synthesis of 4-amino-substituted derivatives. Successful Buchwald-Hartwig reactions have been reported for the closely related 4-bromothieno[2,3-c]pyridine scaffold. researchgate.netresearchgate.net The reaction requires a palladium source, a suitable phosphine ligand (often a bulky, electron-rich ligand like XPhos or SPhos), and a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃). nih.govrsc.org
Table 4: Key Components in Buchwald-Hartwig Amination
| Component | Example | Role |
|---|---|---|
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | Source of the active Pd(0) catalyst |
| Phosphine Ligand | XPhos, SPhos, BINAP | Stabilizes the catalyst and facilitates the catalytic cycle |
| Amine | Primary or secondary amine (R¹R²NH) | Nucleophilic partner |
| Base | NaOtBu, Cs₂CO₃ | Deprotonates the amine |
| Solvent | Toluene, Dioxane | Anhydrous reaction medium |
The Negishi cross-coupling reaction facilitates the formation of carbon-carbon bonds by coupling an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.orgorganic-chemistry.org Organozinc reagents are among the most reactive organometallics used in cross-coupling, often allowing reactions to proceed under very mild conditions with high functional group tolerance. wikipedia.orgunits.it
The 4-bromo position of the thieno[2,3-c]pyridine system is a suitable electrophile for Negishi coupling. This reaction allows for the formation of C(sp²)-C(sp³), C(sp²)-C(sp²), and C(sp²)-C(sp) bonds. wikipedia.org Although specific applications to this compound are not extensively detailed in the literature, the high reactivity of organozinc compounds makes this a powerful potential method for derivatization. organic-chemistry.org The reaction is typically catalyzed by a palladium(0) complex, such as Pd(PPh₃)₄, or a nickel complex. The organozinc reagent can be prepared beforehand or generated in situ. nih.gov
Table 5: Essential Components for Negishi Cross-Coupling
| Component | Description |
|---|---|
| Organozinc Reagent | R-ZnX or R₂Zn (R = alkyl, aryl, vinyl, etc.) |
| Catalyst | Pd(PPh₃)₄, Ni(acac)₂/ligand |
| Solvent | THF, Dioxane, DMF |
| Substrate | this compound |
Nucleophilic Aromatic Substitution Pathways
The pyridine (B92270) ring is inherently electron-deficient, and this effect is particularly pronounced at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). This electron deficiency makes the 4-position of the thieno[2,3-c]pyridine core susceptible to nucleophilic aromatic substitution (SNAr). The presence of the electron-withdrawing carbonitrile group at the 2-position further activates the ring system towards nucleophilic attack.
In this pathway, a nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate. The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring. Subsequent expulsion of the bromide ion restores the aromaticity of the ring, yielding the substituted product.
A variety of nucleophiles can be employed in these reactions, including alkoxides, thiolates, and amines. The general reaction is summarized in the table below.
| Reactant 1 | Nucleophile (Nu-) | Product | Reaction Type |
|---|---|---|---|
| This compound | RO-, RS-, R2N- | 4-Nu-thieno[2,3-c]pyridine-2-carbonitrile | Nucleophilic Aromatic Substitution (SNAr) |
The feasibility and rate of the SNAr reaction are dependent on the strength of the nucleophile and the stability of the intermediate. The thieno[2,3-c]pyridine ring system is expected to readily undergo such transformations at the 4-position due to the electronic factors at play.
Metalation Reactions and Subsequent Electrophilic Quenching
Directed ortho-metalation (DoM) is a powerful tool for the functionalization of aromatic and heteroaromatic systems. In the context of this compound, metalation can potentially be directed by the nitrogen atom of the pyridine ring or the sulfur atom of the thiophene (B33073) ring. However, the presence of the acidic proton at the 3-position of the thiophene ring and the potential for halogen-metal exchange at the C-Br bond are competing pathways that must be considered.
A plausible strategy involves the use of a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), at low temperatures to deprotonate the most acidic position of the ring. The resulting organolithium species can then be quenched with a variety of electrophiles to introduce new functional groups.
The table below outlines the general a plausible metalation-electrophilic quench sequence. The regioselectivity of the initial deprotonation step would be a critical factor in determining the final product.
| Reactant 1 | Reagents | Intermediate | Electrophile (E+) | Product | Reaction Type |
|---|---|---|---|---|---|
| This compound | 1. Strong Base (e.g., LDA) 2. Electrophile | Lithiathed thieno[2,3-c]pyridine | CO2, R-CHO, R-X, etc. | Functionalized thieno[2,3-c]pyridine | Metalation-Electrophilic Quench |
Reactivity of the Carbonitrile Substituent at Position 2
The carbonitrile (nitrile) group at the 2-position of the thieno[2,3-c]pyridine ring is a versatile functional group that can undergo a variety of transformations. These reactions provide access to a range of important functional groups, including amines, aldehydes, and carboxylic acid derivatives.
Nucleophilic Addition Reactions to the Nitrile Group
The carbon atom of the nitrile group is electrophilic and can be attacked by nucleophiles. This initial addition leads to the formation of an imine anion intermediate, which can then be protonated or undergo further reaction. A common example is the addition of organometallic reagents, such as Grignard reagents or organolithium compounds, to the nitrile to form ketones after acidic workup.
The general transformation is illustrated in the following table.
| Reactant 1 | Nucleophile (R-M) | Intermediate | Workup | Product | Reaction Type |
|---|---|---|---|---|---|
| This compound | Grignard Reagent (R-MgX) | Imine anion | H3O+ | 2-Acyl-4-bromothieno[2,3-c]pyridine | Nucleophilic Addition |
Hydrolytic and Amidative Transformations of the Nitrile Group
The nitrile group can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. Partial hydrolysis, typically under controlled basic conditions with a peroxide, can selectively produce the primary amide. Complete hydrolysis to the carboxylic acid usually requires more forcing acidic or basic conditions.
These transformations are fundamental for converting the nitrile into other valuable functional groups and are summarized in the table below.
| Reactant | Conditions | Product | Transformation |
|---|---|---|---|
| This compound | H2O, H+ or OH- (mild) | 4-Bromothieno[2,3-c]pyridine-2-carboxamide (B3119567) | Partial Hydrolysis |
| This compound | H2O, H+ or OH- (strong) | 4-Bromothieno[2,3-c]pyridine-2-carboxylic acid | Complete Hydrolysis |
Reductive Conversions of the Nitrile Group to Amines or Aldehydes
The nitrile group can be reduced to either a primary amine or an aldehyde, depending on the choice of reducing agent and reaction conditions. Strong reducing agents, such as lithium aluminum hydride (LiAlH4), will typically reduce the nitrile to the corresponding primary amine.
Partial reduction to the aldehyde can be achieved using milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), at low temperatures. The reaction proceeds via an imine intermediate which is hydrolyzed to the aldehyde upon aqueous workup.
The table below outlines these reductive transformations.
| Reactant | Reducing Agent | Product | Transformation |
|---|---|---|---|
| This compound | LiAlH4 | (4-Bromothieno[2,3-c]pyridin-2-yl)methanamine | Reduction to Amine |
| This compound | DIBAL-H, then H2O | 4-Bromothieno[2,3-c]pyridine-2-carbaldehyde | Reduction to Aldehyde |
Cycloaddition Reactions Involving the Nitrile Moiety
The nitrile group, though often considered unreactive in cycloadditions compared to alkenes or alkynes, can participate as a dienophile in intramolecular Diels-Alder reactions, particularly under thermal conditions and when the conformation is favorable. mdpi.comresearchgate.net This reactivity is enhanced in systems where the nitrile is part of a π-deficient ring or is electronically activated. mdpi.com In the context of this compound, if an appropriate diene-containing side chain were introduced elsewhere on the molecule, an intramolecular [4+2] cycloaddition could be envisioned.
Studies on related heterocyclic systems, such as 4-pyridazinecarbonitriles, have demonstrated that these compounds can undergo thermally induced intramolecular Diels-Alder reactions with inverse electron demand. mdpi.comresearchgate.net For instance, heating 3-(alkynyloxy)-substituted 4-pyridazinecarbonitriles in an inert solvent like bromobenzene (B47551) to 150°C results in the formation of fused benzonitriles. mdpi.com The presence of the electron-withdrawing cyano group is considered essential for this transformation to proceed. mdpi.com A key factor influencing the reaction rate is the geometry of the side chain; incorporating a rigid unit like a 1,2-phenylene group can significantly accelerate the cycloaddition by fixing the dienophile in a favorable conformation. mdpi.comresearchgate.net
While specific examples involving this compound are not prevalent in the literature, these principles form a basis for potential synthetic strategies. The nitrile moiety could serve as a masked dienophile for the construction of more complex, fused polycyclic aromatic systems. nih.gov
Table 1: Examples of Intramolecular Cycloaddition Reactions with Nitriles
| Reactant Type | Reaction Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|
| 3-(Alkynyloxy)-4-pyridazinecarbonitrile | Bromobenzene, 150°C, 96 h | 2,3-Dihydro-7-benzofurancarbonitrile | 79% | mdpi.com |
| 3-(Propargylamino)-4-pyridazinecarbonitrile | Bromobenzene, 150°C, 120 h | 2,3-Dihydro-7-indolecarbonitrile | 75% | mdpi.com |
| 3-Alkynyl-X-pyridazinecarbonitrile with phenylene unit | Bromobenzene, 150°C, few hours | Tricyclic nitrile | 62-65% | mdpi.com |
Strategies for C-CN Bond Cleavage and Subsequent Diversification
The cleavage of the robust carbon-cyano (C-CN) bond is a challenging but valuable transformation that allows for the diversification of aromatic nitriles. Catalytic methods involving transition metals are the most common strategies to achieve this. Two primary mechanisms have been identified for the catalytic cleavage of C-CN bonds:
Oxidative Addition: This is a common pathway where a low-valent transition metal center, such as Pt(0), Ni(0), or Pd(0), inserts into the C-CN bond. This process has been demonstrated for aryl, allyl, and methyl cyanides.
Deinsertion of Silyl (B83357) Isocyanide: An alternative mechanism involves a metal complex containing a silyl ligand. The cyano group inserts into the metal-silicon bond to form an η²-iminoacyl complex. Subsequent migration of the aryl group (from the original nitrile) to the metal center results in C-CN bond cleavage and the formation of a silyl isocyanide species.
These catalytic cycles can be harnessed for synthetic applications. For example, the cyano group can be replaced with other functionalities through cross-coupling reactions or used as a cyanide source for other transformations. researchgate.net In a base-induced C-CN bond cleavage of acetonitrile, the resulting metal-cyanide complex was successfully utilized as a cyanide source for the catalytic cyanation of iodobenzene (B50100) and other substrates. researchgate.netrsc.org
For this compound, applying these strategies could allow for the removal of the nitrile or its conversion into other functional groups, such as a carboxylic acid, amide, or even a hydrogen atom (decyanation), thus providing access to a wider range of derivatives at the 2-position.
Reactivity of the Thieno[2,3-c]pyridine Ring System
Electrophilic Aromatic Substitution Reactions on the Heterocyclic Core
The thieno[2,3-c]pyridine core is a fused heterocyclic system where the thiophene ring is generally more susceptible to electrophilic attack than the pyridine ring. The regioselectivity of electrophilic aromatic substitution (SEAr) is dictated by the electronic effects of the heteroatoms and the stability of the resulting sigma-complex (Wheland intermediate).
Studies on related systems provide insight into the expected reactivity. For benzo[b]thieno[2,3-c]pyridines, electrophilic substitution such as acetylation occurs exclusively at the benzene (B151609) ring, specifically at position 8. researchgate.net Benzoylation, however, can lead to a mixture of products substituted at positions 6 and 8. researchgate.net In the case of thieno[2,3-b]pyridine (B153569), kinetic studies of hydrogen exchange and nitration show that substitution occurs on the thiophene ring. rsc.org DFT studies on the chlorination of thieno[2,3-b]thiophene (B1266192) confirm that the α-carbon atom of the thiophene ring is the preferred site for electrophilic attack, both kinetically and thermodynamically. researchgate.net
For the this compound scaffold, the positions on the thiophene ring (positions 2 and 3) are already substituted. Therefore, electrophilic substitution would be expected to occur on the pyridine ring. However, the pyridine ring is generally deactivated towards electrophiles. A notable exception is the introduction of a bromine atom at the 7-position, which has been achieved by first oxidizing the ring system with m-chloroperoxybenzoic acid (mCPBA) followed by treatment with POBr₃. researchgate.net This suggests that activation via N-oxidation may be a prerequisite for electrophilic substitution on the pyridine moiety.
Oxidative Transformations of the Fused Ring System
The sulfur and nitrogen atoms in the thieno[2,3-c]pyridine ring system are susceptible to oxidation. Selective oxidation serves as an effective route for the functionalization of the bicyclic core. acs.org A variety of oxidizing agents can be employed to yield different products. acs.orgnih.gov
S-Oxidation: The sulfur atom in the thiophene ring can be oxidized to the corresponding S-oxide (sulfoxide) or S,S-dioxide (sulfone). Reagents like hydrogen peroxide in acetic acid or mCPBA are commonly used for this purpose. acs.orgnih.gov For example, thieno[2,3-b]thiophene derivatives have been successfully oxidized to their corresponding sulfonyl groups in high yields using the HOF·CH₃CN complex under mild conditions. ysu.am
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using reagents such as mCPBA. nih.gov As mentioned previously, this transformation can activate the pyridine ring towards further reactions. researchgate.net
Oxidation can also facilitate other functionalizations. Treatment of a thieno[2,3-c]pyridine scaffold with mCPBA, followed by POBr₃, results in the exclusive introduction of a bromine atom at the 7-position. researchgate.net This two-step process highlights how oxidative transformation can be a strategic tool for derivatization.
Table 2: Oxidative Functionalization of Thienopyridine Systems
| Substrate Class | Reagent(s) | Product Type | Reference |
|---|---|---|---|
| Thieno[2,3-b]pyridines | 30% H₂O₂, AcOH | N-oxides | nih.gov |
| Thieno[2,3-b]pyridines | mCPBA | S-oxides | nih.gov |
| Thieno[2,3-b]pyridines | HOF·CH₃CN | Sulfones | ysu.am |
| Thieno[2,3-c]pyridine | 1. mCPBA; 2. POBr₃ | 7-Bromo-thieno[2,3-c]pyridine | researchgate.net |
Functionalization of C-H Bonds within the Scaffold
Direct C-H bond functionalization is a powerful tool for derivatizing heterocyclic cores without the need for pre-installed functional groups. In the thieno[2,3-c]pyridine system, recent synthetic methods have enabled the functionalization of the C-H bond at the 7-position.
A metal-free, three-step synthesis starting from 2-acetylthiophene (B1664040) has been developed to produce a thieno[2,3-c] researchgate.netacs.orgnih.govtriazolo[1,5-a]pyridine intermediate. nih.govd-nb.info This intermediate undergoes an acid-mediated denitrogenative transformation reaction, which allows for the introduction of various substituents at the 7-position. nih.govd-nb.info Depending on the nucleophile used, this method can yield 7-(substituted methyl)thieno[2,3-c]pyridines, thieno[2,3-c]pyridine-7-ylmethyl esters, and imidazo[1,5-a]thieno[2,3-c]pyridine derivatives. nih.govkuleuven.be This strategy overcomes limitations of conventional methods and provides a versatile route to a library of novel thienopyridine derivatives functionalized at a specific C-H bond. nih.gov
Oxidative Dimerization and Oligomerization Reactions
Under specific oxidative conditions, thienopyridine derivatives can undergo dimerization. An unusual oxidative dimerization has been reported for 3-aminothieno[2,3-b]pyridine-2-carboxamides upon treatment with sodium hypochlorite (B82951) (commercial bleach). acs.orgnih.gov This reaction proceeds via a complex mechanism involving the cleavage of N-H and C(2)=C(3) bonds and the formation of three new σ-bonds, leading to a polyheterocyclic ensemble. acs.org
The reaction is highly stereoselective and its outcome can be dependent on the solvent system used. nih.govacs.org For instance, using aqueous dioxane leads to the dimer in moderate yields (37–55%), while using a phase transfer catalyst in a CH₂Cl₂–water system improves the yields (43–64%). acs.org Notably, in this process, neither the pyridine nitrogen nor the sulfur atom is involved in the oxidation. acs.org
While this specific reaction was observed on a thieno[2,3-b]pyridine isomer with different substituents, it establishes a precedent for the potential of the thienopyridine scaffold to undergo complex, regio- and stereoselective oxidative coupling reactions. This suggests that this compound could potentially undergo similar dimerization or oligomerization reactions under appropriate oxidative conditions, leading to novel, larger molecular architectures.
Strategic Derivatization for Scaffold Elaboration
The presence of a bromine atom at the 4-position and a carbonitrile group at the 2-position of the thieno[2,3-c]pyridine scaffold makes this compound a highly valuable intermediate for scaffold elaboration. These functional groups serve as versatile handles for introducing molecular diversity and complexity, enabling the systematic investigation of structure-activity relationships and the construction of novel polycyclic architectures.
Design and Synthesis of Complex Analogues for Structure-Reactivity Studies
The bromine atom at the 4-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis. Reactions such as the Suzuki-Miyaura coupling allow for the introduction of a wide array of aryl and heteroaryl substituents. This strategy is pivotal in exploring the impact of steric and electronic variations on the biological activity of the resulting analogues. For instance, the coupling of various substituted phenylboronic acids with the 4-bromo precursor can lead to a library of 4-arylthieno[2,3-c]pyridine-2-carbonitriles. Subsequent hydrolysis of the nitrile group to a carboxylic acid or an amide can provide further points of diversification for structure-activity relationship (SAR) studies.
Similarly, the Buchwald-Hartwig amination reaction offers a powerful tool for the formation of carbon-nitrogen bonds at the 4-position. This allows for the introduction of a diverse range of primary and secondary amines, leading to the synthesis of 4-amino-thieno[2,3-c]pyridine-2-carbonitrile derivatives. The nature of the introduced amino substituent can be systematically varied to probe key interactions with biological targets.
The following table summarizes representative transformations for the synthesis of complex analogues from this compound:
| Starting Material | Reagents and Conditions | Product | Reaction Type |
| This compound | Arylboronic acid, Pd catalyst, base | 4-Arylthieno[2,3-c]pyridine-2-carbonitrile | Suzuki-Miyaura Coupling |
| This compound | Amine, Pd catalyst, base | 4-Amino-thieno[2,3-c]pyridine-2-carbonitrile | Buchwald-Hartwig Amination |
| 4-Arylthieno[2,3-c]pyridine-2-carbonitrile | H2O2, base | 4-Arylthieno[2,3-c]pyridine-2-carboxamide | Nitrile Hydrolysis |
These derivatization strategies are instrumental in generating focused libraries of compounds for biological screening. For example, in the development of kinase inhibitors, the systematic variation of substituents on the thieno[2,3-c]pyridine core can lead to the identification of analogues with enhanced potency and selectivity. nih.gov
Construction of Fused Polycyclic Systems Incorporating the Thieno[2,3-c]pyridine Moiety
The strategic functionalization of this compound also opens avenues for the construction of more complex, fused polycyclic systems. These larger, often rigid, structures can present unique pharmacological profiles and are of significant interest in drug discovery.
One common strategy involves the initial conversion of the 4-bromo substituent to a group amenable to intramolecular cyclization. For instance, a Suzuki coupling with a suitably substituted boronic acid bearing a reactive functional group on a side chain can set the stage for a subsequent ring-closing reaction.
An alternative and powerful approach involves the transformation of the nitrile group at the 2-position. For example, reduction of the nitrile to an aminomethyl group, followed by reaction with a suitable dielectrophile, can lead to the formation of a new fused ring.
Furthermore, the 4-amino derivatives, obtained via Buchwald-Hartwig amination, are excellent precursors for the construction of fused pyrimidine (B1678525) rings. nih.govresearchgate.net Condensation of the 4-amino-thieno[2,3-c]pyridine-2-carbonitrile with reagents like formamide (B127407) or triethyl orthoformate can lead to the formation of thieno[2,3-c]pyridopyrimidines, a class of compounds with known biological activities. nih.gov
The following table provides examples of synthetic routes to fused polycyclic systems:
| Starting Material | Reaction Sequence | Fused System |
| 4-Amino-thieno[2,3-c]pyridine-2-carbonitrile | 1. Reaction with formamide 2. Cyclization | Thieno[3',2':5,6]pyrido[4,3-d]pyrimidine |
| 4-Amino-thieno[2,3-c]pyridine-2-carbonitrile | 1. Reaction with triethyl orthoformate 2. Reaction with hydrazine | Thieno[3',2':5,6]pyrido[4,3-d]pyrimidin-4-amine |
Intramolecular Heck reactions represent another sophisticated strategy for the synthesis of fused systems. chim.itprinceton.edunih.gov By introducing an alkenyl substituent at the 4-position of the thieno[2,3-c]pyridine core (via a Stille or Suzuki coupling, for example), a subsequent palladium-catalyzed intramolecular cyclization can forge a new carbon-carbon bond, leading to the formation of a new fused ring. The regioselectivity of this cyclization can often be controlled by the reaction conditions and the nature of the tether connecting the alkene to the heterocyclic core.
The development of tandem or domino reactions, where multiple bond-forming events occur in a single synthetic operation, offers an efficient and atom-economical approach to complex fused systems. tandfonline.comfigshare.com While specific examples starting directly from this compound are not extensively documented, the reactivity of the thienopyridine scaffold suggests its potential as a substrate in such elegant transformations.
Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Proton Nuclear Magnetic Resonance (¹H NMR)
¹H NMR spectroscopy would reveal the number of different types of protons, their chemical environments, and their proximity to other protons in the 4-Bromothieno[2,3-c]pyridine-2-carbonitrile molecule. The expected ¹H NMR spectrum would show distinct signals for the protons on the pyridine (B92270) and thiophene (B33073) rings. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the bromine and nitrile groups, as well as the heteroatoms in the fused ring system. The coupling constants (J) between adjacent protons would provide information about their connectivity.
Hypothetical ¹H NMR Data Table for this compound
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
|---|---|---|---|
| H-3 | - | s | - |
| H-5 | - | d | - |
| H-7 | - | d | - |
(Note: This table is a hypothetical representation and requires experimental data for validation.)
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal in the spectrum. The chemical shifts of the carbon atoms would indicate their hybridization and electronic environment. For instance, the carbon atom of the nitrile group (C≡N) would appear at a characteristic downfield shift. Carbons attached to the bromine atom and those in the aromatic rings would also have predictable chemical shift ranges.
Hypothetical ¹³C NMR Data Table for this compound
| Carbon | Chemical Shift (ppm) |
|---|---|
| C-2 | - |
| C-2-CN | - |
| C-3 | - |
| C-3a | - |
| C-4 | - |
| C-5 | - |
| C-7 | - |
| C-7a | - |
(Note: This table is a hypothetical representation and requires experimental data for validation.)
Two-Dimensional NMR Techniques (e.g., HSQC, HMBC) for Connectivity Determination
Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms.
Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of protons directly attached to carbon atoms. It would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum.
Heteronuclear Multiple Bond Correlation (HMBC): This experiment would reveal correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular structure, especially for connecting quaternary carbons (carbons with no attached protons) to the rest of the molecule. For example, HMBC would show correlations from the ring protons to the carbon of the nitrile group and the carbon atom bonded to the bromine.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through fragmentation analysis. The mass spectrum of this compound would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern would help to confirm the presence of the thieno[2,3-c]pyridine (B153571) core and the nitrile group.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured exact mass with the calculated exact mass for the proposed formula (C₈H₃BrN₂S).
Hypothetical HRMS Data for this compound
| Molecular Formula | Calculated Exact Mass | Measured Exact Mass |
|---|---|---|
| C₈H₃⁷⁹BrN₂S | - | - |
| C₈H₃⁸¹BrN₂S | - | - |
(Note: This table is a hypothetical representation and requires experimental data for validation.)
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands. A sharp, strong absorption band around 2220-2240 cm⁻¹ would be indicative of the nitrile (C≡N) stretching vibration. The spectrum would also show absorption bands corresponding to the C-H stretching of the aromatic rings (typically above 3000 cm⁻¹), C=C and C=N stretching vibrations within the aromatic rings (in the 1400-1600 cm⁻¹ region), and C-Br stretching (in the fingerprint region, typically below 1000 cm⁻¹).
Hypothetical IR Data Table for this compound
| Functional Group | Characteristic Absorption (cm⁻¹) |
|---|---|
| C≡N (Nitrile) | ~2230 |
| Aromatic C-H | ~3100-3000 |
| Aromatic C=C/C=N | ~1600-1400 |
| C-Br | <1000 |
(Note: This table is a hypothetical representation and requires experimental data for validation.)
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for confirming the empirical formula, which in turn supports the proposed molecular formula. For this compound, the molecular formula is established as C₈H₃BrN₂S.
The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the elements (Carbon: 12.01 g/mol , Hydrogen: 1.008 g/mol , Bromine: 79.90 g/mol , Nitrogen: 14.01 g/mol , Sulfur: 32.07 g/mol ). The comparison between these theoretical values and the experimentally determined percentages provides a validation of the compound's elemental makeup. Research on related thieno[3,2-b]pyridine (B153574) derivatives frequently reports such analyses to confirm the successful synthesis of the target structures. mdpi.com
| Element | Symbol | Theoretical Percentage (%) |
|---|---|---|
| Carbon | C | 40.19 |
| Hydrogen | H | 1.26 |
| Bromine | Br | 33.41 |
| Nitrogen | N | 11.72 |
| Sulfur | S | 13.42 |
X-ray Crystallography for Solid-State Molecular Architecture Determination
Despite extensive searches of scientific literature, no specific X-ray crystallographic data for this compound has been publicly reported. While the synthesis of various thieno[2,3-c]pyridine derivatives has been described, these studies have not included single-crystal X-ray diffraction analysis for this particular compound. nih.govkuleuven.be The determination of its crystal structure would be a valuable contribution to the field, offering insights into the solid-state packing and intermolecular interactions of this heterocyclic system.
Advanced Chromatographic Methods for Purity Assessment and Mixture Separation (e.g., High-Performance Liquid Chromatography)
High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used to separate, identify, and quantify each component in a mixture. It is an indispensable tool for assessing the purity of synthesized compounds and for the separation of complex mixtures. The development of a robust HPLC method is crucial for the quality control of this compound.
Currently, there is no specific, publicly available HPLC method detailed for the purity assessment of this compound. The development and validation of such a method would typically involve the optimization of several parameters, including the stationary phase (column), mobile phase composition (solvents and additives), flow rate, and detector wavelength. This would allow for the accurate determination of the compound's purity and the identification of any potential impurities. While general HPLC methods are used for related pyridine derivatives, a method tailored to this specific compound is yet to be reported in the scientific literature.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can elucidate the distribution of electrons, predict sites of reactivity, and determine the energies of different molecular states.
Molecular Orbital Analysis and Frontier Orbital Theory Applications
Molecular orbital (MO) theory provides a detailed picture of the electronic structure of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The energy and distribution of these orbitals can predict a molecule's reactivity. For thieno[2,3-c]pyridine (B153571) systems, MO analysis can identify the regions of the molecule that are most likely to act as nucleophiles (electron donors, associated with the HOMO) or electrophiles (electron acceptors, associated with the LUMO). The HOMO-LUMO energy gap is also a key parameter, providing an indication of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.
Molecular Docking and Ligand-Protein Interaction Studies for Target Identification
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, molecular docking is used to predict how a small molecule, such as 4-Bromothieno[2,3-c]pyridine-2-carbonitrile, might interact with a protein target.
Studies on related thieno[2,3-c]pyridine derivatives have demonstrated their potential as inhibitors of various protein kinases and other enzymes. For example, in silico molecular docking analyses have been performed on thieno[2,3-c]pyridine derivatives to investigate their binding modes with targets like Hsp90. mdpi.com These studies reveal crucial molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues in the protein's active site. Such insights are instrumental in identifying potential biological targets for this compound and in guiding the design of more potent and selective inhibitors.
| Ligand | Protein Target | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|---|
| Thieno[2,3-c]pyridine Derivative | Hsp90 | -8.5 | Asp93, Leu107, Phe138 | Hydrogen Bonding, Hydrophobic |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can be used to predict various spectroscopic properties of a molecule, which can aid in its characterization. For example, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be invaluable in confirming the structure of a newly synthesized compound. Theoretical calculations of vibrational frequencies can be compared with experimental infrared (IR) and Raman spectra to assist in the assignment of spectral bands.
For substituted thieno[2,3-b]- and thieno[3,2-b]pyridines, correlations have been established between the electronic effects of substituents and their 13C-NMR chemical shifts. researchgate.net These studies demonstrate the potential to predict the NMR spectra of related compounds like this compound. DFT calculations are also commonly used to predict IR and Raman spectra by calculating the vibrational modes of the molecule.
Conformational Analysis and Elucidation of Energy Landscapes
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule and their relative energies. For a bicyclic system like this compound, understanding its preferred conformation is crucial.
Computational methods can be used to perform a systematic search of the conformational space to identify low-energy conformers. By calculating the energy of a molecule as a function of its dihedral angles, an energy landscape can be generated. This landscape reveals the most stable conformations and the energy barriers between them. While specific conformational analysis of this compound is not detailed in the literature, studies on other bicyclic and heterocyclic systems provide a methodological framework for such investigations. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Studies for Scaffold Optimization
Quantitative Structure-Activity Relationship (QSAR) studies are a powerful tool in medicinal chemistry for understanding the relationship between the chemical structure of a series of compounds and their biological activity. By developing mathematical models that correlate structural features (descriptors) with activity, QSAR can be used to predict the activity of new compounds and guide the optimization of a lead scaffold.
For the closely related thieno[2,3-b]pyridine-5-carbonitrile (B3116000) scaffold, 3D-QSAR models have been developed to explore the structural requirements for the inhibition of protein kinase C theta (PKC-θ). nih.gov These studies use the docked conformations of the molecules to build a model that can predict the activity of new analogs. The contour maps generated from these models highlight the regions where modifications to the scaffold are likely to increase or decrease activity. This approach would be highly valuable for the optimization of the this compound scaffold for a specific biological target.
| QSAR Model | Training Set (R²) | Test Set (Q²) | Key Descriptors |
|---|---|---|---|
| CoMFA | 0.92 | 0.75 | Steric and Electrostatic Fields |
Prediction of Advanced Physical Descriptors (e.g., XlogP, Predicted Collision Cross Section)
In the realm of computational chemistry and molecular modeling, the prediction of advanced physical descriptors plays a pivotal role in the early-stage assessment of a compound's potential pharmacokinetic profile. These descriptors, derived through sophisticated algorithms, offer valuable insights into the molecule's behavior in biological systems, thereby guiding further research and development. For "this compound," key descriptors such as the logarithm of the octanol-water partition coefficient (XlogP) and the predicted Collision Cross Section (CCS) have been computationally estimated to better understand its physicochemical characteristics.
The XlogP is a critical measure of a compound's lipophilicity, which significantly influences its absorption, distribution, metabolism, and excretion (ADME) properties. A higher XlogP value generally indicates greater lipophilicity and, consequently, better permeation through biological membranes. Conversely, the Collision Cross Section (CCS) is a measure of the ion's size and shape in the gas phase. In the context of modern analytical techniques like ion mobility-mass spectrometry, the predicted CCS value serves as an additional identification parameter, enhancing the confidence in compound annotation in complex biological matrices.
Computational tools and web-based servers are instrumental in generating these predictive data. For "this compound," the SMILES (Simplified Molecular Input Line Entry System) string, which is N#Cc1sc2c(Br)ccc[n]2c1, is utilized as the input for these predictive models. The predicted values for XlogP and CCS are summarized in the interactive data table below.
Interactive Data Table of Predicted Physical Descriptors
| Descriptor | Predicted Value | Computational Tool/Method |
| XlogP | 2.59 | SwissADME |
| Predicted CCS ([M+H]⁺, Ų) | 149.3 | CCSbase |
The predicted XlogP value of 2.59, as calculated by the SwissADME web server, suggests that "this compound" possesses a moderate degree of lipophilicity. This value falls within a range that is often considered favorable for drug candidates, indicating a balance between aqueous solubility and lipid membrane permeability.
The predicted Collision Cross Section (CCS) for the protonated molecule ([M+H]⁺) is 149.3 Ų, as determined using the CCSbase prediction model. This value provides a theoretical measure of the molecule's three-dimensional structure in the gas phase. Such predictions are invaluable for tentative identification in metabolomics and other high-throughput screening applications where experimental standards may not be readily available.
It is noteworthy that for the isomeric compound, 4-bromothieno[2,3-b]pyridine-2-carbonitrile, the predicted XlogP is 2.9 and the predicted CCS for the [M+H]⁺ adduct is 136.7 Ų uni.lu. While structurally similar, the different arrangement of the nitrogen atom in the pyridine (B92270) ring influences these predicted physicochemical properties, highlighting the sensitivity of these computational models to subtle structural changes.
These in silico predictions of advanced physical descriptors are fundamental to the modern drug discovery pipeline. They provide an early, cost-effective means to prioritize compounds with desirable ADME characteristics and to build a more comprehensive understanding of a molecule's behavior before undertaking more resource-intensive experimental studies.
Applications of the 4 Bromothieno 2,3 C Pyridine Scaffold in Advanced Chemical Research
Role as a Privileged Scaffold in Drug Discovery and Medicinal Chemistry
The thieno[2,3-c]pyridine (B153571) scaffold has garnered considerable attention for its role in the development of therapeutic agents. Its bicyclic, heteroaromatic structure, featuring both hydrogen bond donors and acceptors, makes it an effective ATP-mimetic, a common strategy for designing enzyme inhibitors. This structural framework allows for targeted interactions with the active sites of various proteins, leading to the modulation of their biological function.
Design and Development of Kinase Inhibitors (e.g., GRK2, Hsp90, PIM-1, DNA Gyrase, Serine/Threonine Kinases)
The thieno[2,3-c]pyridine core is a well-established framework for the design of kinase inhibitors, which are crucial in cancer therapy and the treatment of other diseases.
G protein-coupled receptor kinase 2 (GRK2): This kinase is a therapeutic target for heart failure. Researchers have identified hit compounds with the thieno[2,3-c]pyridine moiety in their search for GRK2 inhibitors. Following a structure-driven optimization process, a series of potent and highly ligand-efficient inhibitors were developed, forming a basis for future drug discovery programs in this area. bohrium.com
Heat shock protein 90 (Hsp90): Hsp90 is a chaperone protein that is a key target in cancer therapy due to its role in stabilizing numerous proteins required for tumor cell growth and survival. nih.gov While many Hsp90 inhibitors are based on purine, pyrazole, or isoxazole (B147169) scaffolds, the general principles of targeting the N-terminal ATP-binding pocket are applicable to other heterocyclic systems like thienopyridines. nih.govnih.gov
PIM-1 Kinase: PIM kinases are a family of serine/threonine kinases that play a role in cell survival and proliferation and are implicated in various cancers, including leukemia and prostate cancer. ekb.egnih.gov Studies on the related thieno[2,3-b]pyridine (B153569) scaffold have shown that derivatives can act as PIM-1 inhibitors. For instance, certain 5-bromo-thieno[2,3-b]pyridines demonstrated moderate PIM-1 inhibitory activity, highlighting the potential of the broader thienopyridine class in targeting this kinase family. ekb.egresearchgate.net
DNA Gyrase: This bacterial enzyme is a validated target for antibiotics. nih.gov Thiophene-containing compounds have been identified as potential inhibitors of DNA gyrase, suggesting that the thieno[2,3-c]pyridine scaffold could be explored for the development of novel antibacterial agents. nih.gov
| Target Kinase | Scaffold Type | Key Findings | Reference |
|---|---|---|---|
| GRK2 | Thieno[2,3-c]pyridine | Identified as a core scaffold for potent and ligand-efficient inhibitors. | bohrium.com |
| PIM-1 | Thieno[2,3-b]pyridine | Derivatives showed moderate inhibitory activity (IC50 values of 12.71 μM and 35.7 μM for specific compounds). | ekb.egresearchgate.net |
| DNA Gyrase | Thiophene (B33073) Derivatives | Validated as an active site for inhibition by thiophene-containing moieties. | nih.gov |
Exploration of Other Molecular Targets and Proposed Mechanisms of Action (e.g., Acetylcholine (B1216132) Esterase, Hepatic Gluconeogenesis, Antiplatelet Activity, ADP-Receptor Antagonism, Specific Enzyme Inhibition)
Beyond kinase inhibition, the thienopyridine scaffold has been investigated for its activity against a range of other biological targets.
Antiplatelet Activity and ADP-Receptor Antagonism: Thienopyridine derivatives are well-known for their antiplatelet effects. The thieno[3,2-c]pyridine (B143518) class, which includes the widely used drug clopidogrel (B1663587), functions by irreversibly inhibiting the P2Y12 ADP receptor on platelets, thereby preventing blood clot formation. researchgate.net Research on the related thieno[2,3-b]pyridine isomer has also demonstrated potent in vitro anti-platelet activity, with some derivatives showing greater efficacy than clopidogrel in inhibiting platelet activation and aggregation. researchgate.net This suggests that the thieno[2,3-c]pyridine scaffold is also a promising candidate for developing novel P2Y12 antagonists.
Hepatic Gluconeogenesis Inhibition: Aberrant hepatic gluconeogenesis is a key factor in the hyperglycemia associated with type 2 diabetes. A study identified a class of thieno[2,3-b]pyridine derivatives as inhibitors of hepatic gluconeogenesis. A hit compound from a library screening led to the development of analogs with potent inhibitory activity on hepatic glucose production. The mechanism was found to involve the reduced expression of key gluconeogenic genes.
Acetylcholine Esterase Inhibition: While a broad review of thienopyridines mentions acetylcholine esterase inhibition as a possible biological activity for the general class, specific studies focusing on 4-Bromothieno[2,3-c]pyridine-2-carbonitrile for this target are not prominent in the reviewed literature. However, research on other complex, fused thieno[2,3-b]pyridine derivatives has shown them to be competitive inhibitors of acetylcholinesterase. nih.gov
| Molecular Target/Action | Scaffold Isomer | Mechanism/Key Findings | Reference |
|---|---|---|---|
| Antiplatelet Activity (P2Y12 Receptor) | Thieno[3,2-c]pyridine & Thieno[2,3-b]pyridine | Irreversible antagonism of the ADP receptor, leading to inhibition of platelet activation and aggregation. | researchgate.net |
| Hepatic Gluconeogenesis | Thieno[2,3-b]pyridine | Inhibition of hepatic glucose production via downregulation of gluconeogenic genes. | |
| Acetylcholine Esterase | Thieno[2,3-b]pyridine | Fused derivatives act as competitive inhibitors. | nih.gov |
Scaffold Hybridization and Analog Design for Enhanced Molecular Recognition
The synthetic tractability of the 4-Bromothieno[2,3-c]pyridine (B2629909) scaffold is a key asset in medicinal chemistry. The bromine atom at the 4-position serves as a versatile anchor point for introducing a wide array of chemical substituents through well-established synthetic methods.
Research has shown that the 4-bromide of thienopyridines readily undergoes modern cross-coupling reactions, including:
Suzuki Coupling: For the formation of new carbon-carbon bonds, typically to introduce aryl or heteroaryl groups.
Stille Coupling: Another method for carbon-carbon bond formation using organotin reagents.
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities.
These reactions enable the creation of large libraries of analogs from a single, advanced intermediate like this compound. By systematically varying the substituents at the 4-position, chemists can fine-tune the molecule's steric and electronic properties to optimize its binding affinity and selectivity for a specific biological target.
Potential in Materials Science and Functional Materials Development
In addition to its biological applications, the thieno[2,3-c]pyridine isomer has attracted interest in materials chemistry due to its inherent electronic properties. Fused aromatic and heteroaromatic systems are the building blocks of many functional organic materials used in electronics and photonics.
Exploration of Electrochemical Properties
The electron-rich thiophene ring fused to the electron-deficient pyridine (B92270) ring creates a push-pull electronic system within the thieno[2,3-c]pyridine scaffold. This structure suggests that the molecule could have interesting redox properties, making it a candidate for applications in organic electronics, such as in organic field-effect transistors (OFETs) or as a component in conductive polymers. The ability to functionalize the core using the bromo- and nitrile- handles allows for the tuning of its electrochemical potential.
Investigation of Photophysical Properties and Luminescence
Organic luminescent compounds are of significant interest for applications in organic light-emitting diodes (OLEDs), fluorescent sensors, and bio-imaging. Studies on related thieno[2,3-b]pyridine derivatives have shown that they can exhibit luminescence in the solid state. bohrium.com Certain derivatives have been found to display aggregation-induced emission (AIE), a phenomenon where non-emissive molecules become highly luminescent upon aggregation in a solid or poorly-solvated state. bohrium.com This property is highly desirable for applications in solid-state lighting and sensing. The photophysical properties, such as absorption and emission wavelengths, are influenced by the specific substituents on the thienopyridine core, indicating that derivatives of this compound could be designed to have specific, desirable optical characteristics. bohrium.com
Applications in Organic Electronics or as Components in Dyes (e.g., based on nitrile reactivity)
The thieno[2,3-c]pyridine isomer has demonstrated significant potential in materials chemistry, owing to its inherent electrochemical and photophysical properties. nih.govkuleuven.be While direct applications of this compound in organic electronics are not yet widely reported, the constituent pyridine-carbonitrile motif is a key component in advanced materials, particularly as electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs) and organic solar cells. nih.govrsc.orgrsc.org
Pyridine-based materials are advantageous as ETMs because their frontier energy levels (HOMO/LUMO) can be tuned to facilitate smooth electron injection from the cathode. rsc.org The electron-withdrawing nature of both the pyridine ring and the nitrile group helps to lower the LUMO energy level, a desirable characteristic for efficient electron transport. researchgate.net Research on sophisticated polyaromatic systems incorporating pyridine-3,5-dicarbonitrile (B74902) fragments has shown their potential as electron-transporting organic semiconductors. nih.gov These materials exhibit favorable properties such as high thermal stability, high ionization potentials, and in some cases, thermally activated delayed fluorescence (TADF), making them suitable for high-performance OLEDs. nih.gov
The reactivity of the nitrile group is central to the functionalization of these materials. The carbon-nitrogen triple bond is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. fiveable.me This allows the nitrile to be a precursor for a variety of other functional groups, including amines, amides, and various heterocycles, enabling the synthesis of diverse dye structures and electronic materials. researchgate.net The linear geometry of the nitrile group also influences the molecular packing in the solid state, a critical factor for charge transport in organic semiconductor films. fiveable.me Studies on related thieno[2,3-b]pyridine derivatives have demonstrated aggregation-induced emission (AIE) behavior, a highly sought-after property for solid-state lighting and sensing applications. bohrium.comresearchgate.net This suggests that derivatives of the thieno[2,3-c]pyridine core could also be engineered to possess similar valuable photophysical properties.
| Material Class | Key Structural Feature | Notable Properties | Potential Application | Reference |
|---|---|---|---|---|
| Pyridine-3,5-dicarbonitriles | Pyridine core with two nitrile groups | Thermally Activated Delayed Fluorescence (TADF), high photoluminescence quantum yields (up to 98%), favorable charge transport | OLEDs | nih.gov |
| 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB) | Star-shaped molecule with multiple pyridine units | High electron mobility, good thermal properties, high transparency | Organic Solar Cells (OSCs) | rsc.org |
| Donor-Acceptor Pyridines | Pyridine acceptor linked to a donor moiety (e.g., phenothiazine) | High thermal stability, reversible oxidation, tunable energy levels | OLEDs, Perovskite Solar Cells | rsc.orgresearchgate.net |
| Thieno[2,3-b]pyridines | Fused thiophene and pyridine rings | Aggregation-Induced Emission (AIE), good solubility | Optoelectronics, Biological Imaging | bohrium.com |
Development as a Versatile Synthetic Intermediate for Architecturally Complex Molecules
This compound is an exemplary synthetic intermediate due to its distinct reactive sites. The thienopyridine scaffold itself is a privileged structure found in numerous biologically active compounds, including antiplatelet agents, anticancer therapeutics, and kinase inhibitors. nih.govresearchgate.netwikipedia.orgnih.gov The strategic placement of the bromo and nitrile functionalities on this core allows for sequential and site-selective modifications to build architecturally complex molecules.
The bromine atom at the 4-position is a prime handle for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, and Sonogashira couplings. nih.govyoutube.com These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of aryl, heteroaryl, or alkyl groups. For instance, Suzuki coupling with various arylboronic acids can be used to synthesize 4-arylthieno[2,3-c]pyridine derivatives, significantly increasing molecular complexity and allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs. nih.gov
Concurrently, the nitrile group at the 2-position offers a different set of synthetic transformations. researchgate.net It can be:
Hydrolyzed under acidic or basic conditions to yield a carboxylic acid or a primary amide. fiveable.me
Reduced using powerful reducing agents like lithium aluminum hydride to furnish a primary amine. fiveable.me
Reacted with organometallic reagents (e.g., Grignard reagents) to produce ketones after hydrolysis. fiveable.me
Utilized in cycloaddition reactions to construct various nitrogen-containing heterocycles. researchgate.netacs.org
This orthogonal reactivity allows chemists to first build a complex carbon skeleton via cross-coupling at the bromine site and then elaborate the nitrile group, or vice versa. This versatility has been demonstrated in the synthesis of various complex heterocyclic systems based on the thienopyridine core, such as imidazo[1,5-a]thieno[2,3-c]pyridines, 1,3,4-oxadiazoles, and pyridine-pyrazole derivatives. nih.govut.ac.ir
| Starting Scaffold | Reaction/Modification | Resulting Complex Molecule/Derivative | Reference |
|---|---|---|---|
| Thieno[2,3-c] nih.govresearchgate.netbohrium.comtriazolo[1,5-a]pyridine | Acid-mediated denitrogenative transformation | Imidazo[1,5-a]thieno[2,3-c]pyridines | nih.gov |
| Methyl amino thieno[2,3-b]pyridine carbohydrazide | Cyclization with aroyl chlorides/POCl₃ | 1,3,4-Oxadiazole derivatives | ut.ac.ir |
| Methyl amino thieno[2,3-b]pyridine carbohydrazide | Reaction with phthalic anhydride | Thieno[2,3-b]pyridine-phthalimide | ut.ac.ir |
| nih.govBenzothieno[2,3-c]pyridine core | Multi-step synthesis | Potent CYP17 enzyme inhibitors for prostate cancer | nih.gov |
| 2,5-Dibromo-3-hexylthiophene | Suzuki cross-coupling | 5-Aryl-2-bromo-3-hexylthiophenes | nih.gov |
Investigation of the Compound as a Ligand in Metal-Catalyzed Systems (if applicable from derivatization studies)
The structural features of this compound and its derivatives suggest a significant, yet largely unexplored, potential for their use as ligands in coordination chemistry and metal-catalyzed systems. The molecule possesses multiple potential coordination sites: the pyridine nitrogen, the nitrile nitrogen, and the thiophene sulfur.
Pyridinecarbonitriles are recognized as promising ligands because their two different N-donor atoms allow for versatile coordination modes, acting as either terminal or bridging ligands depending on the metal center and reaction conditions. mdpi.com While the Lewis basicity of the cyano-nitrogen is weaker than that of the pyridine nitrogen, it can still participate in coordination, leading to the formation of polynuclear complexes or coordination polymers. mdpi.com
Derivatization of the this compound scaffold can further enhance its ligand properties. For example, cross-coupling reactions at the bromine position can introduce additional donor atoms. The synthesis of ligands for catalytic reactions is a known application of pyridine derivatives modified via cross-coupling. Furthermore, transformation of the nitrile group into other functionalities like amides, amines, or amidines can create new chelating environments. The combination of the "soft" sulfur donor from the thiophene ring and the "hard" nitrogen donors from the pyridine and functionalized nitrile group could lead to the formation of stable complexes with a variety of transition metals, which could be screened for catalytic activity in reactions such as C-C bond formation, hydrogenations, or oxidations.
Future Research Directions and Unexplored Potential of the Thieno[2,3-c]pyridine Core
The thieno[2,3-c]pyridine core, and specifically this compound, holds considerable promise for future research. While much of the existing work has focused on the biological activities of thienopyridine isomers, particularly as antiplatelet and anticancer agents, several other areas remain ripe for exploration. researchgate.netresearchgate.netrsc.orgnih.gov
One of the most promising future directions is in materials science . Building on the established utility of pyridine-carbonitrile systems in organic electronics, a systematic investigation into the photophysical and electrochemical properties of derivatives of this compound is warranted. nih.govrsc.org By strategically modifying the scaffold through cross-coupling reactions, researchers could develop novel materials for OLEDs, organic photovoltaics, and chemical sensors.
In the realm of medicinal chemistry , while anticancer applications are being explored, the scaffold could be used to target other disease areas. The versatility of the core allows for the creation of large, diverse libraries of compounds for high-throughput screening against various biological targets. nih.gov The development of prodrugs, as has been done for other thienopyridine analogs, could improve the pharmacokinetic profiles of new therapeutic candidates. mdpi.com
Finally, the potential of this scaffold in catalysis is almost entirely unexplored. A concerted effort to synthesize a range of thieno[2,3-c]pyridine-based ligands and evaluate their efficacy in various metal-catalyzed transformations could uncover new and efficient catalytic systems. The unique electronic and steric environment provided by the fused heterocyclic system could lead to novel reactivity and selectivity.
| Research Area | Specific Focus | Potential Outcome | Reference |
|---|---|---|---|
| Materials Science | Synthesis and characterization of derivatives for organic electronics (OLEDs, OSCs) | New electron-transporting materials, AIE-active fluorophores, and sensor components | nih.govnih.govrsc.orgbohrium.com |
| Medicinal Chemistry | Expansion of biological targets beyond cancer and platelet aggregation; development of prodrug strategies | Novel therapeutics for a wider range of diseases with improved drug delivery and efficacy | researchgate.netmdpi.comnih.gov |
| Homogeneous Catalysis | Design of novel ligands for transition metal catalysts by functionalizing the core structure | New catalysts with unique selectivity and activity for organic transformations | mdpi.com |
| Synthetic Methodology | Development of more efficient and diverse synthetic routes to the core and its derivatives | Greater accessibility to the scaffold for broader application in chemistry and biology | nih.govkuleuven.be |
Q & A
Q. What are the standard synthetic protocols for 4-Bromothieno[2,3-c]pyridine-2-carbonitrile?
The synthesis typically involves condensation reactions under reflux conditions. For example, cyanothioacetamide is reacted with a ketone intermediate (e.g., 3-(4-bromophenyl)-1-(3,4-dimethoxyphenyl)prop-2-en-1-one) in absolute ethanol, with trimethylamine as a base catalyst, to form the pyridine-carbonitrile core . Reaction optimization includes controlling stoichiometry (1:1 molar ratio of reactants) and reflux duration (typically 6–12 hours) to achieve yields of 60–70%. Post-synthesis purification involves recrystallization from ethanol or column chromatography .
Q. How is the compound characterized structurally and spectroscopically?
Key characterization methods include:
- IR spectroscopy : Nitrile groups exhibit strong absorption near 2220 cm⁻¹ , while thioamide or carbonyl stretches appear at 1640–1650 cm⁻¹ .
- ¹H NMR : Aromatic protons in the thienopyridine ring resonate between δ 6.70–7.77 ppm , with deshielding effects from the bromine substituent .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 394 [M⁺]) and isotopic patterns (e.g., m/z 396 for bromine) confirm molecular weight and purity .
- Elemental analysis : Carbon, hydrogen, and nitrogen percentages are cross-checked against theoretical values (e.g., C: 60.78%, H: 3.83%, N: 7.09%) to validate purity .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in antimicrobial or anticancer activity (e.g., IC₅₀ variations) often arise from differences in assay conditions (e.g., bacterial strains, cancer cell lines) or compound purity . For example, antimicrobial studies using Staphylococcus aureus vs. Escherichia coli may show divergent inhibition profiles due to membrane permeability differences . Mitigation strategies include:
- Normalizing data against positive controls (e.g., ciprofloxacin for antimicrobial assays).
- Validating purity via HPLC (>95%) and elemental analysis .
Q. How does bromine substitution at position 4 influence structure-activity relationships (SAR)?
The 4-bromo group enhances electrophilic reactivity and steric bulk, affecting target binding. For example:
- In pyridine derivatives, bromine at position 4 increases DNA intercalation in cancer cells, as observed in cytotoxicity assays against MCF-7 breast cancer lines (IC₅₀ = 8.2 µM vs. 12.5 µM for non-brominated analogs) .
- Substitution at adjacent positions (e.g., 3-bromo) reduces activity due to unfavorable steric interactions with kinase active sites . Computational docking studies (e.g., AutoDock Vina) can predict binding affinities to validate SAR .
Q. What methodologies assess the hydrolytic stability of the nitrile group under physiological conditions?
Stability is evaluated via:
- pH-dependent degradation studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, monitoring nitrile loss via HPLC .
- Thermogravimetric analysis (TGA) : Predicts thermal stability (decomposition onset >250°C) .
- LC-MS/MS : Identifies degradation products (e.g., carboxylic acid derivatives) .
Q. How are computational tools used to optimize synthetic pathways?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction energetics. For example:
- Transition state analysis of the cyclocondensation step predicts activation energies (~25 kcal/mol), guiding solvent selection (ethanol vs. DMF) to lower energy barriers .
- Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites on intermediates, aiding in regioselective bromination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
